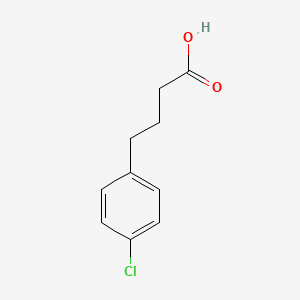

4-(4-Chlorophenyl)butyric acid

Description

The study of 4-(4-Chlorophenyl)butyric acid provides a window into the broader fields of butyric acid derivatives and halogenated organic compounds. Its specific structure, featuring a butyric acid backbone and a chlorinated phenyl ring, makes it a subject of interest in synthetic organic chemistry.

This compound is classified as a butyric acid derivative. Butyric acid is a short-chain fatty acid, and its derivatives are a diverse group of compounds with a wide range of applications. scbt.com These derivatives are often created by modifying the basic butyric acid structure to enhance or alter its chemical properties. scbt.com In the case of this compound, the key modification is the addition of a 4-chlorophenyl group.

This compound is also categorized as a halogenated organic compound. These are organic compounds containing one or more halogen atoms. scbt.com The presence of the chlorine atom in this compound significantly influences its reactivity and physical properties, distinguishing it from non-halogenated counterparts. Halogenated compounds are of significant interest in various fields of chemical research due to the unique chemical characteristics imparted by the halogen atom. scbt.com

While a detailed historical record of the initial synthesis of this compound is not extensively documented in readily available literature, the development of related compounds provides valuable context. Research into phenylbutyric acid derivatives has been ongoing for many decades. For instance, methods for synthesizing 4-phenylbutyric acid have been established, such as the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.com

A significant area of research involving a structurally similar compound is the synthesis of baclofen (B1667701), which is (±)-4-amino-3-(4-chlorophenyl)butyric acid. tandfonline.comtandfonline.com The synthesis of baclofen, a muscle relaxant, has been a subject of interest since the mid-20th century. tandfonline.com Various synthetic routes have been developed, some of which may share common intermediates or synthetic strategies with the preparation of this compound. tandfonline.comtandfonline.com For instance, some syntheses of baclofen start from 4-chlorostyrene. tandfonline.com The study of a related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, was reported as early as 1957 in the context of potential anti-bacterial activity. mdpi.com

In the contemporary research landscape, this compound is primarily recognized for its role as a versatile intermediate in organic synthesis. scbt.comchemimpex.com It is commercially available and used by researchers as a starting material or building block for creating more complex molecules. bldpharm.comsigmaaldrich.com Its utility stems from the presence of multiple reactive sites: the carboxylic acid group and the aromatic ring, which can undergo various chemical transformations.

The compound and its analogs are part of the broader investigation into the pharmacological potential of GABA (gamma-aminobutyric acid) analogs. ku.dkacs.org For example, research has been conducted on the synthesis and pharmacological characterization of various baclofen analogs, highlighting the continued interest in molecules with the 4-chlorophenylbutyric acid scaffold. ku.dk Furthermore, derivatives of this compound, such as 4-(4-Chloro-phenyl)-2,4-dioxo-butyric acid methyl ester, are utilized in pharmaceutical development as intermediates for synthesizing anti-inflammatory and analgesic drugs. chemimpex.com This underscores the significance of this compound as a foundational molecule in the discovery and development of new chemical entities.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4619-18-5 | scbt.comnih.gov |

| Molecular Formula | C₁₀H₁₁ClO₂ | scbt.comnih.gov |

| Molecular Weight | 198.65 g/mol | scbt.comnih.gov |

| IUPAC Name | 4-(4-chlorophenyl)butanoic acid | nih.gov |

| Synonyms | This compound, Benzenebutanoic acid, 4-chloro- | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMDORBRISAZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293499 | |

| Record name | 4-(4-Chlorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4619-18-5 | |

| Record name | 4619-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 4 Chlorophenyl Butyric Acid

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing 4-(4-chlorophenyl)butyric acid rely on well-documented chemical reactions that provide reliable, albeit sometimes harsh, pathways to the target molecule.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone method for forming carbon-carbon bonds with aromatic rings and is widely used in the synthesis of precursors to this compound. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

One common strategy begins with the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride, catalyzed by aluminum chloride (AlCl₃), to produce 3-(4-chlorobenzoyl)propionic acid (also known as 4-(4-chlorophenyl)-4-oxobutanoic acid). chemicalbook.comderpharmachemica.com This keto acid intermediate is then reduced to the final product. The subsequent reduction is often accomplished via a Wolff-Kishner reduction, which specifically removes the carbonyl group. This reduction step involves heating the keto acid with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. chemicalbook.com

Another approach involves the reaction of an aromatic compound with a cyclic ester, such as γ-butyrolactone. The reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride can yield 4-phenylbutyric acid. google.comkoreascience.kr This method can be adapted using chlorobenzene to target the desired 4-(4-chlorophenyl) derivative.

| Step | Reactants | Catalyst/Reagents | Solvent | Key Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|---|---|

| 1. Acylation | Chlorobenzene, Succinic anhydride | Aluminum chloride (AlCl₃) | Benzene | N/A | 4-(4-chlorophenyl)-4-oxobutanoic acid | N/A |

| 2. Reduction | 4-(4-chlorophenyl)-4-oxobutanoic acid | Potassium hydroxide (KOH), Hydrazine hydrate | Ethylene glycol | Reflux at 120-130°C, then increase to 190°C | This compound | 89% chemicalbook.com |

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes, leveraging the high selectivity of enzymes for specific transformations. While detailed chemoenzymatic routes specifically for this compound are not extensively documented in the provided results, the principles of this field are applicable. rug.nl For instance, lipases are widely used for the catalytic esterification of butyric acid and its derivatives. nih.gov An enzymatic step could be employed for the stereoselective hydrolysis of a racemic ester precursor of this compound, allowing for the separation of enantiomers, which is crucial in the synthesis of related chiral molecules like Baclofen (B1667701). scielo.org.mx

Precursor-Based Synthesis (e.g., from 4-(4-Chlorophenyl)butanal oxidation)

This approach involves the synthesis of a close precursor to the final molecule, followed by a final chemical modification step. A prime example is the oxidation of an aldehyde to a carboxylic acid. The synthesis of this compound can be achieved through the oxidation of the corresponding aldehyde, 4-(4-chlorophenyl)butanal. This transformation is a standard procedure in organic chemistry, often utilizing oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents to achieve high conversion with minimal side reactions. The oxidation of 4-oxo-4-phenyl butanoic acid using tripropylammonium (B8586437) fluorochromate has been studied, resulting in benzoic acid, demonstrating the cleavage capability of certain oxidants on related structures. derpharmachemica.com

Novel Synthetic Strategies and Optimizations

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Research into the synthesis of this compound and its derivatives reflects these goals.

Regioselective and Stereoselective Synthesis Approaches

Controlling the regioselectivity and stereoselectivity is critical, particularly when synthesizing chiral derivatives like (R)-Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid]. tandfonline.comnih.gov While this compound itself is not chiral, stereocontrol is paramount in the synthesis of its derivatives.

One method for achieving stereoselectivity involves the resolution of a racemic intermediate. For example, the racemic precursor β-(4-chlorophenyl)-γ-butyrolactone can be resolved. scielo.org.mx This resolution is accomplished by reacting the lactone with a chiral resolving agent, such as (+)-(R)-α-methylbenzylamine, to form diastereoisomeric amides. These diastereomers can then be separated using techniques like flash column chromatography. Subsequent mild acidic hydrolysis of the separated diastereomers yields the individual enantiomers of the lactone, which are key intermediates for chiral products. scielo.org.mx Another documented approach for a related compound involves the regioselective ring-opening of a 2-phenylaziridine (B142167) with a Grignard reagent, establishing a key stereocenter early in the synthesis. tandfonline.com

Catalytic Systems in this compound Synthesis

Research into catalytic systems aims to replace stoichiometric reagents, particularly in Friedel-Crafts reactions, to reduce waste and improve reaction efficiency. While classic Lewis acids like AlCl₃ are effective, they are required in stoichiometric amounts due to complexation with the ketone product. organic-chemistry.org

Novel catalytic systems have been explored for Friedel-Crafts acylations. These include:

Alternative Lewis Acids: Catalysts such as zinc chloride, iron chloride, and tin(IV) chloride can be used. google.comnih.gov

Strong Brønsted Acids: Trifluoromethanesulfonic (triflic) acid has been shown to be a highly effective catalyst for Friedel-Crafts reactions involving lactones, leading to high yields of pure products like 4-phenyltetralone derivatives. koreascience.kr

Solid Acid Catalysts: Heterogeneous catalysts like zinc oxide (ZnO) have been used to facilitate Friedel-Crafts acylation, offering advantages in terms of catalyst recovery and reuse. organic-chemistry.org

Solvent-Promoted Reactions: Hexafluoro-2-propanol (HFIP) has been used as a solvent that can promote intramolecular Friedel-Crafts acylation at room temperature without the need for any additional catalyst. organic-chemistry.orgorgsyn.org

| Catalyst Type | Example | Key Advantage | Reference |

|---|---|---|---|

| Strong Brønsted Acid | Trifluoromethanesulfonic (triflic) acid | High efficiency and purity of products | koreascience.kr |

| Solid Acid Catalyst | Zinc Oxide (ZnO) | Reusable, economical, and efficient | organic-chemistry.org |

| Promoting Solvent | Hexafluoro-2-propanol (HFIP) | Allows reaction at room temperature without added catalyst | organic-chemistry.orgorgsyn.org |

Industrial Scale Production Considerations

The industrial-scale synthesis of this compound is contingent on several key factors, including the cost-effectiveness of the starting materials, the efficiency and safety of the reaction pathway, and the environmental impact of the process. A prominent method for large-scale production involves the reduction of 4-(4-chlorophenyl)-4-oxobutanoic acid, also known as 3-(4-chlorobenzoyl)propionic acid.

One of the most effective methods for this transformation is the Wolff-Kishner reduction. This reaction utilizes hydrazine hydrate in the presence of a strong base, such as potassium hydroxide, to reduce the ketone group of 4-(4-chlorophenyl)-4-oxobutanoic acid to a methylene (B1212753) group, yielding this compound. A described procedure using this method reports a high yield of 89%. The reaction is typically carried out in a high-boiling solvent like ethylene glycol to facilitate the high temperatures required for the reaction to proceed to completion.

However, the traditional Wolff-Kishner reduction presents several challenges for industrial application. The reaction requires harsh conditions, including high temperatures (often up to 200 °C) and the use of a large excess of hydrazine and a caustic base. acs.org These conditions can pose significant safety risks, including the potential for uncontrolled exothermic reactions and the handling of corrosive materials. researchgate.netresearchgate.net Hydrazine itself is a hazardous substance, and its use on a large scale requires stringent safety protocols. researchgate.netwikipedia.org

To address these safety and scalability concerns, modern approaches have focused on the use of continuous flow reactors. acs.orgresearchgate.net These systems offer significantly improved heat and mass transfer, allowing for better temperature control and reducing the risk of thermal runaways. acs.org The use of corrosion-resistant reactor materials, such as silicon carbide (SiC), is also crucial to withstand the harsh, corrosive reaction environment. acs.orgresearchgate.net Flow chemistry also allows for the use of smaller reactor volumes while maintaining high throughput, which inherently improves the safety profile of the process. researchgate.net

From a cost perspective, the starting material, 4-(4-chlorophenyl)-4-oxobutanoic acid, is readily available. The other reagents, hydrazine hydrate and potassium hydroxide, are also commodity chemicals. The primary cost drivers for this process on an industrial scale are likely to be the capital expenditure for specialized equipment (such as high-pressure, corrosion-resistant flow reactors), energy consumption due to the high reaction temperatures, and the costs associated with waste treatment and disposal. researchgate.netprocurementresource.commdpi.com The environmental impact is primarily associated with the use of hydrazine and the generation of basic aqueous waste streams, which require neutralization before disposal. The by-products of the Wolff-Kishner reduction itself are nitrogen gas and water, which are environmentally benign. researchgate.net

Table 1: Industrial Synthesis of this compound via Wolff-Kishner Reduction

| Parameter | Details |

| Starting Material | 4-(4-chlorophenyl)-4-oxobutanoic acid |

| Reagents | Hydrazine hydrate, Potassium hydroxide |

| Solvent | Ethylene glycol |

| Reaction Type | Wolff-Kishner reduction |

| Reported Yield | 89% |

| Key Industrial Considerations | - High reaction temperatures require significant energy input. - Use of hazardous and corrosive materials (hydrazine, KOH) necessitates stringent safety measures. - Modern continuous flow reactors can improve safety and scalability. - Waste streams require neutralization and appropriate disposal. |

Derivatization of this compound

The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including esters and amides. These derivatives can have altered physicochemical properties and biological activities compared to the parent compound.

Synthesis of Related Structures and Analogues

This compound is a valuable starting material and intermediate in the synthesis of various related structures and analogues, some of which have significant biological activity.

One important class of analogues are the amino acid derivatives. Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butyric acid, is a well-known muscle relaxant. nih.gov While many syntheses of baclofen have been reported, they often start from precursors to this compound. nih.gov

A direct method for modifying the carbon skeleton of this compound to produce a homologue is the Arndt-Eistert reaction . wikipedia.orgslideshare.netnrochemistry.comorganic-chemistry.orgscribd.com This reaction sequence allows for the one-carbon homologation of a carboxylic acid. The process begins with the conversion of this compound to its acid chloride using a reagent such as thionyl chloride. The acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone. In the final step, the diazoketone undergoes a silver-catalyzed Wolff rearrangement in the presence of a nucleophile, such as water, to yield the homologated carboxylic acid, in this case, 5-(4-chlorophenyl)pentanoic acid. This method is particularly useful for synthesizing analogues with an extended carbon chain while preserving the stereochemistry of the starting material if a chiral center is present. wikipedia.orgnrochemistry.com However, the use of diazomethane, which is toxic and explosive, is a significant drawback of this method, especially on an industrial scale. wikipedia.org

Another example of a structurally related compound is Phenibut, or 4-amino-3-phenylbutyric acid. While not a direct derivative, its synthesis highlights the chemical space around this class of compounds. google.com

The synthesis of other analogues can involve modifications at different positions of the molecule. For example, the synthesis of ethyl 4-(p-chlorophenylthio)-butyrate demonstrates the introduction of a sulfur linkage. This can be achieved by reacting p-chlorothiophenol with ethyl γ-bromobutyrate in the presence of a base like sodium methoxide.

Table 3: Synthesis of Analogues and Related Structures from this compound

| Analogue/Related Structure | Synthetic Method | Starting Material for this Step | Key Reagents | Resulting Compound |

| Homologated Carboxylic Acid | Arndt-Eistert Homologation | This compound | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | 5-(4-Chlorophenyl)pentanoic acid wikipedia.orgslideshare.netnrochemistry.comorganic-chemistry.orgscribd.com |

| Important Analogue | Various multi-step syntheses | Various precursors | - | Baclofen (4-amino-3-(4-chlorophenyl)butyric acid) nih.govnih.gov |

| Thioether Analogue | Nucleophilic Substitution | p-Chlorothiophenol and Ethyl γ-bromobutyrate | Sodium methoxide | Ethyl 4-(p-chlorophenylthio)-butyrate |

Molecular Structure and Conformation of 4 4 Chlorophenyl Butyric Acid

Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For 4-(4-chlorophenyl)butyric acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the butyric acid chain. The aromatic protons would likely appear as two doublets due to the para-substitution pattern. The protons on the aliphatic chain would exhibit characteristic multiplets based on their proximity to the carboxylic acid group and the aromatic ring, with predictable chemical shifts and spin-spin coupling patterns.

In the ¹³C NMR spectrum, distinct peaks would correspond to the carboxyl carbon, the carbons of the aromatic ring (with variations in chemical shifts due to the electron-withdrawing effect of the chlorine atom), and the three different carbons of the butyric acid chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is typical for the O-H stretching vibration of a carboxylic acid dimer formed through hydrogen bonding. docbrown.info A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ would indicate the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info Additional peaks corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic ring and a C-Cl stretching vibration, would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like acetonitrile (B52724) would be expected to show absorption bands corresponding to π-π* transitions of the aromatic ring. The presence of the chlorine atom and the carboxylic acid group would influence the wavelength and intensity of these absorptions. For comparison, a related amide, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, exhibits absorptions at 250.0 nm, 200.6 nm, and 191.2 nm, which are ascribed to n-π(C=O), π-π(C=O), and π-π*(C=C) transitions, respectively. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (198.65 g/mol ). chemicalbook.com A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). docbrown.info Fragmentation of the butyric acid chain and cleavage at the benzylic position would also produce characteristic fragment ions. For instance, the mass spectrum of the related compound, butanoic acid, 4-chlorophenyl ester, shows a complex fragmentation pattern that can be used for its identification. nist.gov

X-ray Crystallography and Solid-State Structure Determination

Torsion Angles and Molecular Conformation in the Solid State

A definitive description of the molecular conformation of this compound in the solid state necessitates the determination of its torsion angles from crystallographic data. These angles, which describe the rotation around single bonds, would reveal the orientation of the 4-chlorophenyl group relative to the butyric acid chain. Key torsion angles of interest would include those defining the planarity of the carbon chain and the dihedral angle between the phenyl ring and the carboxylic acid group. Without experimental data, any discussion on the conformation remains speculative.

Isomeric Forms and Stereochemistry

This compound itself is achiral and does not have stereoisomers. However, its derivatives can be chiral. For instance, the substitution on the butyric acid chain can create a stereocenter, leading to the existence of enantiomers (R and S forms). An example of this is Baclofen (B1667701), which is 4-amino-3-(4-chlorophenyl)butanoic acid. The stereochemistry of such derivatives is crucial to their biological activity. A discussion on the isomeric forms of derivatives of this compound would be possible, but the stereochemistry of the parent compound is not a factor.

Computational Chemistry and Theoretical Investigations of 4 4 Chlorophenyl Butyric Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict molecular geometry, electronic structure, and various spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(4-chlorophenyl)butyric acid, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. jcdronline.orgbiointerfaceresearch.comnih.gov These calculations provide a static, gas-phase view of the molecule in its lowest energy state.

The theory allows for the calculation of various electronic properties that dictate the molecule's reactivity and intermolecular interactions. Key parameters derived from DFT studies include total energy, dipole moment, and polarizability, which are essential for understanding the molecule's behavior in the presence of an electric field or its interaction with polar solvents. nih.gov

Table 1: Illustrative Geometric Parameters for this compound Calculated via DFT This table presents typical data that would be generated from a DFT geometry optimization. Actual values may vary based on the specific level of theory and basis set used.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.75 Å |

| C=O (carbonyl) | ~1.21 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| Bond Angle | C-C-Cl (aromatic) | ~119.5° |

| O=C-O (carboxyl) | ~124.0° | |

| C-O-H (carboxyl) | ~107.5° |

HOMO-LUMO Analysis and Electronic Transitions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. diva-portal.org

This analysis is crucial for predicting the sites of chemical attack and understanding intramolecular charge transfer processes. biointerfaceresearch.comkfupm.edu.sa For this compound, the HOMO is typically localized on the electron-rich chlorophenyl ring, while the LUMO is often centered on the electron-withdrawing carboxylic acid group. The energy gap helps to explain the electronic transitions observed in UV-visible spectroscopy. libretexts.org

Table 2: Representative Frontier Orbital Energies and Related Properties for this compound This table illustrates the kind of data obtained from a HOMO-LUMO analysis. Values are hypothetical and for descriptive purposes.

| Property | Symbol | Illustrative Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.6 eV |

| Chemical Potential | µ | -4.0 eV |

| Global Hardness | η | 2.8 eV |

| Global Softness | S | 0.36 eV⁻¹ |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the interaction of filled (donor) orbitals with empty (acceptor) orbitals. jcdronline.orgacadpubl.eu

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or chlorine. walisongo.ac.id

Blue regions denote positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack, with the most positive potential typically found around the acidic hydrogen of the carboxyl group. kfupm.edu.saresearchgate.net

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would clearly show the negative potential concentrated around the carbonyl oxygen and the chlorine atom, while a strong positive potential would be located on the hydroxyl hydrogen.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent.

Conformational Analysis in Solution

The flexibility of the butyric acid chain in this compound allows it to adopt various conformations in solution. MD simulations are ideal for exploring this conformational landscape. nih.gov By simulating the molecule in an explicit solvent box (e.g., water), researchers can observe how the molecule folds and rotates, and identify the most stable or frequently occurring conformations. researchgate.net

These simulations track key dihedral angles along the aliphatic chain to understand its flexibility. The analysis can reveal intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and the phenyl ring, and how solvent molecules interact with different parts of the solute. nih.gov This provides a realistic understanding of the molecule's structure and behavior in a liquid environment, which is crucial for predicting its physical properties and biological interactions.

Biological and Pharmacological Research Applications of 4 4 Chlorophenyl Butyric Acid and Its Derivatives

Enzyme Inhibition Studies

The ability of 4-(4-Chlorophenyl)butyric acid and its derivatives to interfere with enzymatic processes has been a key area of investigation, revealing potential therapeutic avenues in cancer and neurodegenerative diseases.

Kinase Activity Modulation

Recent research has identified derivatives of this compound as modulators of kinase activity, enzymes that play a crucial role in cellular signaling and are often dysregulated in cancer. A series of synthesized N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were screened for their potential to inhibit various kinases. One compound from this series, compound 4j, demonstrated notable inhibitory activity against AKT2/PKBβ, a key enzyme in a major oncogenic pathway in glioma. nih.gov Biochemical assays determined the half-maximal inhibitory concentration (IC50) of compound 4j to be 12 µM for AKT2 and 14 µM for the related AKT1 isoform. nih.gov This finding highlights the potential for developing targeted cancer therapies based on the this compound scaffold.

Histone Deacetylase 6 (HDAC6) Inhibition

A significant area of research has focused on the inhibition of Histone Deacetylase 6 (HDAC6) by derivatives of this compound. HDAC6 is an enzyme implicated in the progression of several cancers, making it an attractive therapeutic target. One such derivative, N-(4-chlorophenyl)-4-phenylbutanamide, has been identified as an HDAC6 inhibitor. This compound has shown anti-proliferative activity in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) |

| HeLa | Cervix Cancer | 72.6 |

| THP-1 | Acute Myeloid Leukemia | 16.5 |

| HMC | Human Mast Leukemia | 79.29 |

| Kasumi | Chronic Myelogenous Leukemia | 101 |

These findings underscore the potential of this compound derivatives as a basis for the development of novel anticancer agents targeting HDAC6.

Other Enzyme Targets and Mechanisms of Action

Beyond kinases and HDACs, derivatives of this compound have been shown to inhibit other enzymes, suggesting a broader therapeutic potential.

One area of investigation is the inhibition of kynurenine (B1673888) 3-hydroxylase (kynurenine-3-monooxygenase), an enzyme involved in the kynurenine pathway of tryptophan metabolism. capes.gov.brnih.govnih.govgoogle.com This pathway is implicated in neurodegenerative diseases. A class of inhibitors based on the 4-phenyl-4-oxo-butanoic acid structure has been developed and studied. capes.gov.brnih.gov Among these, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid were identified as particularly interesting derivatives. capes.gov.brnih.gov

Furthermore, the structural motif of anilide derivatives, which can be related to amides of this compound, has been explored for the inhibition of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov A series of anilide derivatives were synthesized and evaluated as inhibitors of human MAO-A and MAO-B. nih.gov The most potent inhibitors of MAO-B in the initial evaluation were (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide (IC50 = 0.53 µM) and (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide (IC50 = 0.45 µM). nih.gov These findings suggest that derivatives of this compound could be designed to target MAO-B, which is a therapeutic strategy for Parkinson's disease.

Receptor Binding and Modulation

The interaction of this compound and its derivatives with various neurotransmitter receptors is another critical area of research, with implications for neurological and psychiatric disorders.

GABA Receptor Ligand Interactions (e.g., GABAB)

A prominent derivative of this compound is baclofen (B1667701), which is chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid. nih.gov Baclofen is a well-established and specific agonist for the GABAB receptor. nih.gov The (R)-(–)-enantiomer of baclofen is significantly more active than the (S)-(+)-enantiomer. nih.gov For instance, (R)-(–)-baclofen inhibits the binding of [3H]baclofen to GABAB receptors with an IC50 of 0.015 µM, while the (S)-(+)-enantiomer has an IC50 of 1.77 µM, indicating a 100-fold difference in potency. nih.gov The interaction of baclofen and other agonists with the GABAB receptor involves a distinct set of hydrogen bonding and van der Waals contacts with residues in the receptor's binding pocket. nih.gov

Studies on Potential Therapeutic Effects

Analgesic and Antinociceptive Properties

The search for novel therapeutic agents for pain management has led researchers to investigate various chemical scaffolds, including derivatives of this compound. Antinociceptive properties refer to the action of blocking the detection of a painful or injurious stimulus by sensory neurons. mdpi.com Studies have explored the potential of related structures to reduce pain in preclinical models.

One area of investigation involves pyrimidine (B1678525) derivatives. The compound 4-(4′-chlorophenyl)-6-(4″-methylphenyl)-2-hydrazinepyrimidine Mannich base (CPMPH) was assessed for its antinociceptive-like actions in mice. researchgate.net When administered at high doses, CPMPH produced a significant inhibition of the abdominal constriction response caused by an intraperitoneal injection of acetic acid, a common model for evaluating analgesics. researchgate.net

Additionally, derivatives of pyrrolidine-2,5-dione containing a chlorophenyl group have been synthesized and evaluated for their analgesic potential. mdpi.com Since many anticonvulsant drugs are effective in managing neuropathic pain, these compounds were tested in the formalin model of tonic pain. mdpi.com This model has two phases: an initial neurogenic phase and a later inflammatory phase. The analgesic activity in the second phase can suggest an anti-inflammatory profile and an ability to inhibit the central sensitization of pain. mdpi.com Certain derivatives demonstrated significant antinociceptive effects, particularly in the inflammatory phase of the formalin test, indicating their potential utility in pain conditions involving inflammation. mdpi.comnih.gov

| Compound Class | Test Model | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine Mannich Base (CPMPH) | Acetic acid-induced writhing in mice | Significant inhibition of abdominal constrictions at high doses. | researchgate.net |

| Pyrrolidine-2,5-dione derivatives | Formalin test (inflammatory phase) in mice | Significant reduction in pain response, suggesting anti-inflammatory action. | mdpi.com |

Antimicrobial Activity

Derivatives incorporating the 4-chlorophenyl structure have been synthesized and screened for their ability to inhibit the growth of pathogenic microbes. Research in this area has explored a variety of heterocyclic compounds derived from precursors like 4-chlorobenzaldehyde.

One study focused on the synthesis of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile and its derivatives. nih.gov Selected compounds from this series were screened for their antibacterial activity against a panel of microorganisms, including Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov

Another line of research investigated N-{2-(4-chlorophenyl) acetyl} amino alcohols derived from α-amino acids. researchgate.net These compounds were evaluated for their antimicrobial properties and showed potential as antifungal agents, in some cases more so than as antibacterial agents. researchgate.net Similarly, other heterocyclic compounds containing the antipyrinyl moiety, synthesized from a butanoic acid derivative, also demonstrated antimicrobial and antifungal activities. nih.gov

| Compound Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Nicotinonitrile Glycosides | Gram-positive and Gram-negative bacteria | Screened for activity against B. subtilis, S. aureus, E. coli, P. aeruginosa. | nih.gov |

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | Bacteria and Fungi | Showed potential as antifungal agents. | researchgate.net |

| Pyridazinone derivatives with antipyrinyl moiety | Gram-positive and Gram-negative bacteria | Some compounds showed high to moderate activity. | nih.gov |

Antitumor and Anticancer Properties

The development of novel agents with cytotoxic activity against cancer cells is a primary focus of medicinal chemistry. Various derivatives containing the 4-chlorophenyl moiety have been investigated for their potential as anticancer agents.

Studies on nicotinonitrile derivatives, specifically those with a 4-chlorophenyl group at the 4-position, have been conducted to evaluate their antitumor activity. nih.gov A selection of these synthesized compounds was screened for their ability to inhibit the growth of human tumor cell lines. nih.gov

In another study, new coumarin (B35378) derivatives, including N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide, were synthesized and evaluated for their cytotoxicity against four human cancer cell lines: breast (MCF-7), liver (HEPG-2), colon (HCT), and prostate (PC-3). journalajbgmb.com The results indicated that these compounds possess potent cytotoxic effects against these tumor cell lines. journalajbgmb.com The presence of a chlorine atom on the phenyl ring was suggested to contribute to a better anti-tumor effect. journalajbgmb.com

Furthermore, a butyryl aminophenyl ester of retinoic acid, known as 4-BPRE, was synthesized to combine the properties of both retinoic acid and sodium butyrate, which are known regulators of cancer cell growth. nih.gov This compound demonstrated significantly higher cytotoxicity in HCT116 colon and A549 lung cancer cells compared to retinoic acid and other derivatives. nih.gov The cytotoxic effect of 4-BPRE was found to be mediated by apoptosis. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | MCF-7 (Breast), HEPG-2 (Liver), HCT (Colon), PC-3 (Prostate) | Potent cytotoxicity observed. | journalajbgmb.com |

| 4-BPRE (Butyryl aminophenyl ester of retinoic acid) | HCT116 (Colon), A549 (Lung) | Highly cytotoxic; induces apoptosis. | nih.gov |

| Nicotinonitrile Glycosides | Human tumor cell lines | Screened for antitumor properties. | nih.gov |

Antiviral Investigations

The structural framework of this compound has served as a basis for the development of compounds with potential antiviral activity. Research has often begun with simpler, related starting materials like 4-chlorobenzoic acid to synthesize more complex heterocyclic derivatives.

One significant study involved the synthesis of a series of novel 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. mdpi.comnih.gov These compounds were synthesized in a multi-step process starting from 4-chlorobenzoic acid. mdpi.comnih.gov The antiviral activity of these newly synthesized derivatives was evaluated against the Tobacco Mosaic Virus (TMV), a widely used model in initial antiviral screening. mdpi.comnih.gov

The bioassay results revealed that some of the prepared compounds possessed a moderate degree of antiviral activity against TMV. mdpi.com Specifically, two compounds in the series, designated 7b and 7i, exhibited TMV inhibition rates of approximately 50%, which was in the same range as the commercial agent ningnanmycin (B12329754) used as a control. mdpi.com This suggests that the incorporation of the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold is a promising strategy for developing new antiviral agents. mdpi.com

Plant Hormone Regulation and Herbicidal Properties

Compounds structurally related to plant hormones, known as synthetic auxins, are widely used for controlling broadleaf weeds. ucanr.eduhracglobal.com These chemicals mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), often leading to unregulated and disruptive growth in susceptible plants, which ultimately results in their death. ucanr.eduufl.edu The phenoxycarboxylic acids and benzoic acids are major families of synthetic auxin herbicides. ucanr.eduufl.edu

Research on 4-phenylbutyric acid (4PBA), a close structural analog of this compound, has provided direct insight into the auxin-like activity of this class of compounds. nih.gov Studies using Arabidopsis found that 4PBA treatment promotes callus formation and tissue regeneration, effects that mimic the application of exogenous auxin. nih.gov

Further investigation revealed that 4PBA exerts its auxin-like effects because it is converted within the plant to phenylacetic acid (PAA), a known natural auxin. nih.gov This metabolic conversion explains the observed auxin-responsive gene expression and physiological changes in plants treated with 4PBA. nih.gov This finding demonstrates that phenylbutyric acid structures can function as auxins, which provides a clear mechanism for their potential herbicidal properties, as an excess of auxin activity is disruptive to plant development. ucanr.edunih.gov

| Compound | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| 4-Phenylbutyric acid (4PBA) | Metabolically converted to Phenylacetic Acid (PAA), a natural auxin. | Promotes callus formation and regeneration; mimics exogenous auxin. | nih.gov |

| Synthetic Auxins (General) | Disrupt normal hormone-regulated growth processes. | Used as herbicides for broadleaf weed control. | ucanr.eduufl.edu |

Bioavailability and Metabolism Research

Prodrug Design and Pharmacokinetic Properties

The clinical utility of a therapeutic agent is often limited by suboptimal pharmacokinetic properties, such as poor solubility, low permeability across biological membranes, or rapid metabolism. ijpcbs.comnih.gov Prodrug design is a well-established strategy to overcome these limitations. nih.goveurekaselect.com A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.govhumanjournals.com

The this compound molecule contains a carboxylic acid functional group, which is a common and highly amenable target for prodrug design. ijpcbs.com This group can be chemically modified, typically through esterification, to create a carrier-linked prodrug. ijpcbs.com Such a modification can significantly alter the physicochemical properties of the parent molecule. For instance, converting the polar carboxylic acid to a more lipophilic ester can enhance the drug's ability to permeate lipid-rich cell membranes, potentially improving its oral bioavailability. nih.goveurekaselect.com

The effectiveness of this approach is well-documented for butyric acid itself. Butyric acid has shown promise as an anticarcinogenic agent, but its therapeutic application is restricted by a short half-life and unfavorable pharmacokinetics. researchgate.net To address this, tributyrin, a prodrug of butyric acid, was developed. Tributyrin is a triglyceride that is hydrolyzed in the body to release three molecules of butyric acid. researchgate.net This prodrug form exhibits more favorable pharmacokinetic properties and is better tolerated upon oral administration, making it a more viable candidate for therapeutic use. researchgate.net This successful application of the prodrug concept to butyric acid suggests that a similar strategy could be employed for this compound to enhance its delivery and potential therapeutic efficacy.

Metabolic Pathways and Metabolite Identification of this compound and its Derivatives

Detailed research on the specific metabolic pathways and the full identification of metabolites for this compound are not extensively documented in publicly available scientific literature. However, based on the metabolism of structurally similar compounds, including other chlorinated aromatic substances and butyric acid derivatives, a putative metabolic profile can be outlined. The metabolism of xenobiotics like this compound is generally expected to proceed through Phase I and Phase II reactions, aiming to increase their water solubility and facilitate their excretion from the body. Furthermore, as a fatty acid analogue, it may also undergo processes like beta-oxidation.

Phase I Metabolism:

Phase I reactions typically involve the introduction or unmasking of functional groups. For this compound, this would likely involve hydroxylation of the aromatic ring, mediated by cytochrome P450 enzymes. The position of hydroxylation can vary, leading to different isomers.

Phase II Metabolism:

Following Phase I reactions, the newly introduced hydroxyl groups can undergo conjugation with endogenous molecules to further increase their polarity. Common Phase II reactions include glucuronidation and sulfation. The carboxylic acid group of the parent compound or its metabolites could also be a site for conjugation, for instance, with amino acids.

Beta-Oxidation:

As a butyric acid derivative, this compound possesses a four-carbon aliphatic chain. This chain is a potential substrate for beta-oxidation, a metabolic process that sequentially shortens fatty acid chains by removing two-carbon units in the form of acetyl-CoA. This process would lead to the formation of 2-(4-chlorophenyl)acetic acid.

The following table summarizes the potential metabolites of this compound based on these established metabolic pathways for similar compounds. It is important to note that the presence and significance of these metabolites for this compound specifically would require confirmation through dedicated metabolic studies.

Table 1: Potential Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Putative Structure |

|---|---|---|

| 3-Hydroxy-4-(4-chlorophenyl)butyric acid | Aromatic Hydroxylation (Phase I) | HO-(C₆H₄Cl)-CH₂CH₂CH₂COOH |

| Glucuronide conjugate of 3-Hydroxy-4-(4-chlorophenyl)butyric acid | Glucuronidation (Phase II) | (C₆H₉O₆)-O-(C₆H₄Cl)-CH₂CH₂CH₂COOH |

| Sulfate conjugate of 3-Hydroxy-4-(4-chlorophenyl)butyric acid | Sulfation (Phase II) | (SO₃H)-O-(C₆H₄Cl)-CH₂CH₂CH₂COOH |

Further research, including in vitro studies with liver microsomes or hepatocytes and in vivo studies in animal models, would be necessary to definitively identify the metabolic pathways and major metabolites of this compound. Such studies would typically employ advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the various metabolic products in biological samples such as urine, feces, and plasma.

Analytical Methodologies for 4 4 Chlorophenyl Butyric Acid in Research

Chromatographic Techniques

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying chemical compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques that can be applied to the analysis of 4-(4-chlorophenyl)butyric acid and its related compounds.

High-performance liquid chromatography is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

A common approach for the analysis of compounds structurally similar to this compound involves reversed-phase HPLC. In a method developed for a related compound, 4-[4-4-(chlorophenyl)phenyl]-4-oxo-2S-(phenylthiomethyl) butanoic acid, a C8 column was utilized. tandfonline.com The separation was achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid added to improve peak shape and resolution. tandfonline.comtandfonline.com Detection is typically performed using a UV spectrophotometer, with the wavelength set to an absorbance maximum for the compound, such as 290 nm for the aforementioned related compound. tandfonline.comtandfonline.com

For the analysis of various organic acids, including butyric acid derivatives, a C18 column is also frequently employed. longdom.org The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an acidic aqueous buffer (e.g., with phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form, which enhances retention on the nonpolar stationary phase. longdom.orgresearchgate.net

Below is an example of HPLC conditions that could be adapted for the analysis of this compound based on methods for similar compounds:

| Parameter | Condition |

| Column | Reversed-phase C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm particle size tandfonline.comtandfonline.com |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Phosphoric Acid) tandfonline.comtandfonline.comlongdom.org |

| Flow Rate | 0.6 - 1.0 mL/min |

| Column Temperature | 40°C tandfonline.comtandfonline.com |

| Detection | UV at an appropriate wavelength (e.g., 210 nm or 290 nm) tandfonline.comtandfonline.comlongdom.org |

| Injection Volume | 10 µL longdom.org |

Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While GC-MS is typically used for volatile and thermally stable compounds, carboxylic acids like this compound often require derivatization to increase their volatility and improve their chromatographic behavior.

For instance, in the analysis of other organic acids, derivatization with agents like N-methyl-N-trimethylsilyltrifluoroacetamide is employed to convert the carboxylic acid group into a more volatile silyl (B83357) ester. d-nb.info The separation is then carried out on a capillary column, and the eluting compounds are detected by a mass spectrometer. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compound, allowing for its unambiguous identification.

A sensitive GC-MS method has been developed for the determination of 4-chloro-1-butanol, a related chloro-substituted compound. nih.gov This indicates the applicability of GC-MS for the analysis of compounds containing a chlorophenyl group. The NIST WebBook also indicates the availability of gas chromatography data for the related compound, butanoic acid, 4-chlorophenyl ester. nist.gov

An example of GC-MS conditions that could be adapted for the analysis of derivatized this compound is outlined below:

| Parameter | Condition |

| Injector Temperature | 280°C d-nb.info |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 0.9 mL/min) d-nb.info |

| Oven Temperature Program | Ramped temperature program (e.g., initial temperature of 80°C, ramped to 300°C) d-nb.info |

| Ionization Mode | Electron Impact (EI) at 70 eV d-nb.info |

| Detector | Mass Spectrometer in Selected Ion Monitoring (SIM) or full scan mode |

Use as a Standard Reference Material

In analytical chemistry, a standard reference material is a substance with a well-characterized and certified property value, used to calibrate analytical instruments and validate analytical methods. This compound can serve as a standard reference material for its own analysis.

For accurate quantification, a stock solution of this compound of known concentration is prepared by dissolving a precisely weighed amount of the pure compound in a suitable solvent, such as acetonitrile. tandfonline.comtandfonline.com This stock solution is then used to prepare a series of calibration standards by further dilution. These standards are analyzed using the chosen analytical method (e.g., HPLC), and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte.

The use of a stable and pure reference standard is critical for the accuracy and reliability of the analytical results. Commercially available, high-purity this compound is suitable for this purpose.

Quantitation in Complex Mixtures

The quantification of this compound in complex matrices, such as biological fluids (e.g., plasma) or cell culture media, presents additional challenges due to the presence of interfering substances. tandfonline.commdpi.com Therefore, a robust sample preparation procedure is essential to extract the analyte of interest and remove matrix components that could interfere with the analysis.

A common sample preparation technique for plasma samples is protein precipitation. tandfonline.comtandfonline.com This involves adding a precipitating agent, such as acidified acetonitrile, to the plasma sample. tandfonline.comtandfonline.com This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the HPLC system or further processed.

For quantification in cell culture media, a similar approach can be taken, where the sample is treated to remove proteins and other interfering components before analysis by LC-MS. mdpi.com

The use of an internal standard is highly recommended for accurate quantification in complex mixtures. tandfonline.comtandfonline.com An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to the sample and calibration standards at a known concentration. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This helps to compensate for any variations in sample preparation, injection volume, and instrument response.

Future Directions and Emerging Research Areas

Development of Novel Therapeutic Agents Based on 4-(4-Chlorophenyl)butyric Acid Scaffold

The this compound structure is a key component in the design of innovative therapeutic agents. By modifying this basic framework, scientists have developed a variety of derivatives with promising activities against several diseases.

One area of significant progress is in the development of atypical antipsychotics. A notable example is a butyrophenone analog, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, which has demonstrated an interesting multi-receptor binding profile. nih.govnih.gov This compound shows potential as a treatment for schizophrenia with a possibly reduced risk of certain side effects compared to older drugs. nih.gov

In the field of oncology, derivatives of the 4-(4-chlorophenyl) scaffold are being investigated as potent anticancer agents. Researchers have synthesized novel 5-(4-chlorophenyl)furan derivatives that act as inhibitors of tubulin polymerization, a key process in cell division, making them promising candidates for cancer therapy. nih.gov Similarly, 3-(4-chlorophenyl) acrylic acid derivatives have been developed as combretastatin analogues that exhibit significant antiproliferative activity by disrupting the microtubule network in cancer cells. researchgate.net These compounds have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in tumor cells. researchgate.net Other research has focused on creating new heterocyclic compounds from similar structures, which have shown potential antimicrobial and antifungal activities. mdpi.com Furthermore, related glutaric acid-amide derivatives have been explored for potential anti-bacterial and antinociceptive (pain-relieving) properties. mdpi.com

| Derivative Class | Therapeutic Area | Mechanism of Action / Target | Reference |

|---|---|---|---|

| Butyrophenone Analog | Antipsychotic | Multi-receptor binding (Dopamine, Serotonin, etc.) | nih.govnih.gov |

| 5-(4-chlorophenyl)furan Derivatives | Anticancer | Tubulin Polymerization Inhibition | nih.gov |

| 3-(4-chlorophenyl)acrylic Acid Derivatives | Anticancer | β-tubulin Polymerization Inhibition; Cell cycle arrest | researchgate.net |

| Glutaric Acid-Amide Derivatives | Antibacterial, Antinociceptive | Not specified | mdpi.com |

| Heterocyclic Compounds | Antimicrobial, Antifungal | Not specified | mdpi.com |

Advanced Computational Studies for Drug Discovery

Computer-Aided Drug Discovery (CADD) has become an indispensable tool in modern therapeutic development, significantly accelerating the process of identifying and optimizing new drug candidates. beilstein-journals.org These computational methods are increasingly being applied to research involving the this compound scaffold.

Molecular docking, a key CADD technique, is used to predict how a molecule binds to a specific protein target. For instance, docking studies have been crucial in understanding how novel 5-(4-chlorophenyl)furan and 3-(4-chlorophenyl)acrylate derivatives interact with tubulin at its colchicine-binding site. nih.govresearchgate.net These simulations provide valuable insights into the structure-activity relationship, guiding chemists in designing more potent and selective inhibitors. researchgate.net Similarly, in silico studies have helped identify potential new targets for other derivatives, such as the human enzymes SIRT2 and EGFR in lung cancer models. nih.gov The integration of artificial intelligence (AI) and machine learning is further enhancing these predictive capabilities, helping to reduce late-stage failures in the drug development pipeline and refine the selection of lead compounds for further testing. drugdiscoverynews.commdpi.com

Exploration of New Biological Targets and Mechanisms

Research into derivatives of this compound is uncovering novel biological targets and mechanisms of action, expanding their potential therapeutic applications.

A primary focus has been on cancer-related targets. Several studies have identified tubulin as a key target. Derivatives have been shown to inhibit the polymerization of β-tubulin, a critical component of the cellular cytoskeleton. researchgate.net This disruption of microtubule dynamics leads to cell cycle arrest, specifically in the G2/M phase, and ultimately induces apoptosis in cancer cells. researchgate.net Beyond tubulin, other research has identified the enzymes SIRT2 and EGFR as potential targets for thiazole-based derivatives in the context of lung cancer. nih.gov

In the realm of neuroscience, the focus is on multi-target engagement for complex disorders like schizophrenia. A diazepane analog of haloperidol, derived from a related butyrophenone structure, exhibits a broad binding profile, interacting with multiple dopamine (DA) and serotonin (5HT) receptor subtypes, as well as the serotonin transporter (SERT). nih.govnih.gov This multi-receptor approach is a hallmark of atypical antipsychotics and may contribute to a better efficacy and side-effect profile. nih.gov The scaffold's versatility is further demonstrated by early investigations into its derivatives for antibacterial and antinociceptive activities, suggesting a wider range of biological targets are yet to be discovered. mdpi.com

| Biological Target | Therapeutic Area | Mechanism | Reference |

|---|---|---|---|

| Tubulin | Anticancer | Inhibition of polymerization, leading to cell cycle arrest | nih.govresearchgate.net |

| Dopamine & Serotonin Receptors/Transporters | Antipsychotic | Modulation of neurotransmitter signaling | nih.govnih.gov |

| SIRT2 and EGFR | Anticancer (Lung) | Enzyme inhibition | nih.gov |

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are becoming increasingly important in pharmaceutical manufacturing. unibo.it The synthesis of this compound and its derivatives is an area where these principles can be effectively applied.

Traditional organic synthesis often relies on volatile and hazardous solvents. Green approaches advocate for solvent-free reactions or the use of more environmentally benign solvents. scielo.org.za Techniques such as microwave-assisted synthesis and reactions facilitated by ultrasonic irradiation are being explored to increase reaction rates and reduce energy consumption. mdpi.com These methods often lead to higher yields and greater selectivity in shorter time frames compared to conventional heating. mdpi.com

Environmental Fate and Degradation Studies

Understanding the environmental fate and degradation of chemical compounds is essential to assess their potential long-term impact. As derivatives of this compound are developed for pharmaceutical use, it is crucial to study their persistence, mobility, and breakdown in the environment.

Regulatory bodies and environmental agencies compile data on the environmental properties of chemical substances. epa.gov Studies on structurally similar compounds provide insights into what can be expected. For instance, research on acidic herbicides shows that their adsorption to soil particles is heavily influenced by the soil's organic matter and clay content. nih.gov This adsorption process is key to determining a compound's mobility and potential to leach into groundwater. nih.gov

Biodegradation is a primary mechanism for the removal of organic compounds from the environment. Studies on related phenylalkanoic acids have identified specific bacteria, such as Delftia acidovorans, that are capable of breaking down these structures. nih.gov Such research helps to elucidate potential degradation pathways and identify the metabolites that may be formed. nih.govherts.ac.uk Understanding these processes is vital for conducting comprehensive environmental risk assessments for any new therapeutic agent based on the this compound scaffold.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-chlorophenyl)butyric acid, and how can reaction conditions be optimized for yield and purity?

Synthesis of this compound derivatives typically involves coupling reactions, such as thiol-ene additions or nucleophilic substitutions, to introduce the chlorophenyl moiety. For example, imidazole-based analogs (e.g., 4-[4.5-bis-(4-chlorophenyl)-1-phenyl-imidazol-2-yl mercapto]butyric acid) are synthesized via cyclocondensation of substituted phenylglyoxals with thioureas, followed by mercapto group functionalization . Optimization includes controlling stoichiometry, temperature (e.g., 60–80°C for imidazole ring formation), and solvent polarity (e.g., DMF or ethanol). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- NMR : H and C NMR identify the chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm, C-Cl coupling in C) and butyric acid chain (α-CH at δ 2.3–2.6 ppm, carboxylic acid proton at δ 12–13 ppm) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm), C=O (~1700 cm), and C-Cl (~750 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular ion peaks (e.g., [M+H] for CHClO, exact mass 210.0453) .

Q. What are the solubility and stability considerations for this compound under different laboratory storage conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water. Adjust pH >7 (via NaOH) for aqueous solubility as a carboxylate salt .

- Stability : Store in airtight containers at 2–8°C, protected from light. Degradation risks include oxidation (monitor via HPLC) and hydrolysis in humid environments .

Advanced Research Questions

Q. How does the electronic nature of the chlorophenyl substituent influence the biological activity of this compound derivatives?

The electron-withdrawing Cl group enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites). SAR studies on analogs show:

- Anti-inflammatory activity correlates with para-substitution (Cl vs. F or OCH), as seen in imidazole-thiol derivatives .

- Lipophilicity (logP) adjustments via substituents (e.g., -OCH) modulate membrane permeability and bioavailability . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or PPARγ .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., 4-(2,4-dichlorophenoxy)butyric acid contaminants from synthesis) .

- Metabolite Profiling : Identify active metabolites (e.g., via LC-QTOF) that may contribute to observed effects .

- Assay Standardization : Control cell lines (e.g., HepG2 vs. HEK293) and solvent concentrations (DMSO ≤0.1%) to minimize variability .

Q. What advanced analytical methods are recommended for detecting trace impurities in this compound samples?

- GC-MS with Derivatization : Trimethylsilyl esters improve volatility for detecting low-abundance byproducts (e.g., methyl esters) .

- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak IA and mobile phases (hexane/isopropanol, 90:10) .

- ICP-MS : Quantifies heavy metal residues (e.g., Pd from catalytic reactions) at ppb levels .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.